Umeclidinium Bromide-d5 is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist primarily used in the management of chronic obstructive pulmonary disease (COPD). This compound is notable for its prolonged bronchodilator effects and is often utilized in combination therapies to enhance therapeutic efficacy. The deuterated version, Umeclidinium Bromide-d5, serves as a valuable tool in pharmacokinetic studies and drug metabolism research due to the unique properties imparted by deuterium substitution.
Umeclidinium Bromide-d5 is synthesized from umeclidinium bromide, which was first developed by GlaxoSmithKline. The compound's synthesis and characterization have been documented in various scientific publications and patents, highlighting advancements in its production methods and applications in respiratory therapies.
Umeclidinium Bromide-d5 falls under the category of anticholinergic agents. More specifically, it is classified as a muscarinic antagonist that selectively inhibits the action of acetylcholine at muscarinic receptors, leading to bronchodilation.
The synthesis of Umeclidinium Bromide-d5 involves several key steps, typically starting from commercially available precursors. Recent advancements have focused on improving yield and reducing environmental impact through greener synthesis methods.
Umeclidinium Bromide-d5 has a complex molecular structure characterized by its quinuclidin-1-ium core, substituted with various functional groups including hydroxydiphenylmethyl and methoxy groups. The molecular formula for Umeclidinium Bromide-d5 is with a molecular weight of 513.52 g/mol .
Umeclidinium Bromide-d5 undergoes various chemical reactions typical for quaternary ammonium compounds. These may include nucleophilic substitutions and hydrolysis reactions under appropriate conditions.
The reactions are generally monitored using thin-layer chromatography (TLC) to ensure completion and purity of the product at each stage of synthesis . The stability of Umeclidinium Bromide-d5 under different conditions has been a focus of research, particularly concerning its behavior in biological systems.
Umeclidinium Bromide-d5 exerts its pharmacological effects by binding to muscarinic receptors in the airway smooth muscle, leading to relaxation and bronchodilation. This action counters the bronchoconstriction associated with COPD.
The efficacy of Umeclidinium Bromide-d5 has been demonstrated in clinical trials where it showed significant improvements in lung function as measured by forced expiratory volume in one second (FEV1) compared to baseline measurements .
Relevant studies indicate that the incorporation of deuterium can enhance metabolic stability while maintaining therapeutic activity .
Umeclidinium Bromide-d5 is primarily utilized in pharmacokinetic studies to understand drug metabolism pathways due to its isotopic labeling. Its applications extend beyond respiratory therapies into research areas focusing on drug interactions and mechanisms within biological systems.
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: